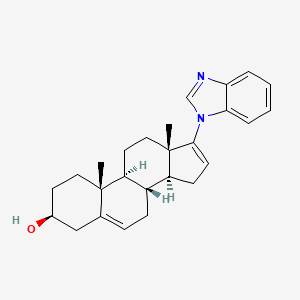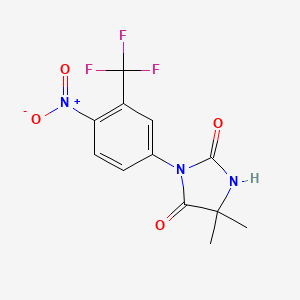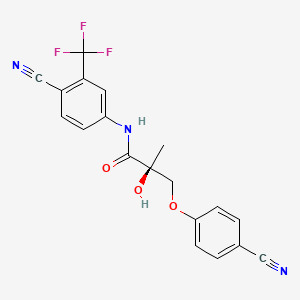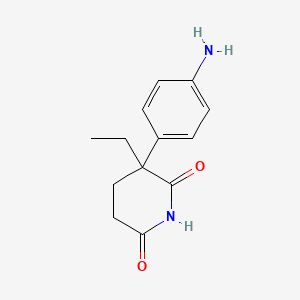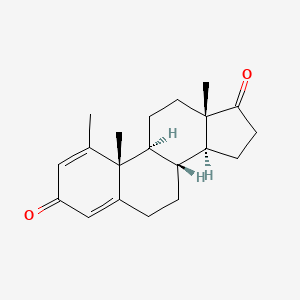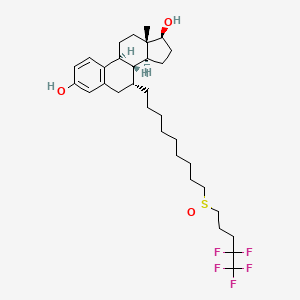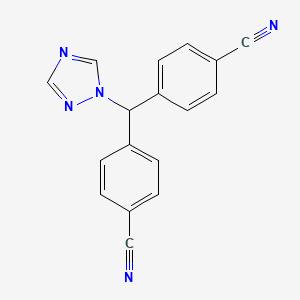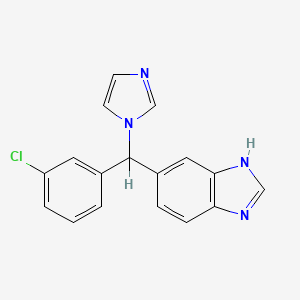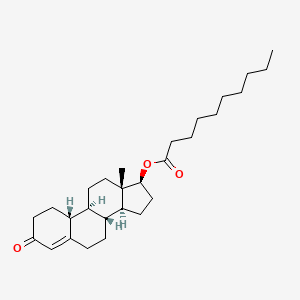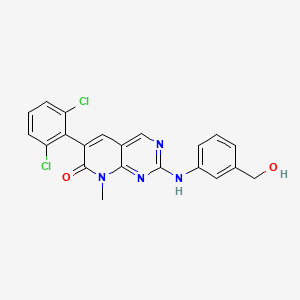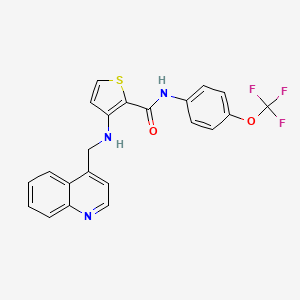
OSI-930
Descripción general
Descripción
OSI-930 es un inhibidor de la tirosina quinasa receptora de molécula pequeña, oral, novedoso y potente. Se dirige principalmente a las tirosina quinasas receptoras c-Kit y al receptor del factor de crecimiento endotelial vascular-2 (VEGFR-2). Este compuesto está diseñado para inhibir tanto la proliferación de células cancerosas como el crecimiento de vasos sanguíneos (angiogénesis) en tumores seleccionados .
Aplicaciones Científicas De Investigación
OSI-930 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de la tirosina quinasa receptora.
Biología: Investigado por sus efectos en las vías de señalización celular y los procesos celulares.
Medicina: Evaluado en estudios clínicos por su potencial para tratar varios cánceres, incluyendo cáncer de pulmón de células pequeñas, glioblastoma, cáncer colorrectal, cáncer renal, cáncer de cabeza y cuello, cáncer de pulmón de células no pequeñas y cáncer gástrico
Mecanismo De Acción
OSI-930 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de c-Kit y VEGFR-2. Esta inhibición conduce a una reducción de la proliferación de células cancerosas y un aumento de la apoptosis celular en los tipos de tumores impulsados por c-Kit. Además, this compound inhibe VEGFR-2, que es un mediador clave del crecimiento de vasos sanguíneos en respuesta al factor de crecimiento angiogénico VEGF. Al inhibir esta vía, this compound impacta el crecimiento y la metástasis de una amplia gama de malignidades dependientes de la angiogénesis .
Análisis Bioquímico
Biochemical Properties
OSI-930 interacts with the receptor tyrosine kinases Kit and KDR . It selectively inhibits these enzymes, thereby playing a significant role in biochemical reactions . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit .
Cellular Effects
This compound has broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the mutant Kit–expressing HMC-1 xenograft model, prolonged inhibition of Kit was achieved at oral doses between 10 and 50 mg/kg and this dose range was associated with antitumor activity . This suggests that this compound maintains a significant level of inhibition of the molecular targets for a prolonged period .
Dosage Effects in Animal Models
Prolonged inhibition of wild-type Kit in the NCI-H526 xenograft model was observed at oral doses of 100 to 200 mg/kg, which was the dose level associated with significant antitumor activity . This indicates that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound undergoes aldehyde oxidase (AO) metabolism to a mono-oxygenated 2-oxo metabolite . AO contributes nearly 50% to the overall metabolism of this compound .
Transport and Distribution
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Subcellular Localization
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de OSI-930 implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan completamente en la literatura pública. se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura molecular deseada .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría medidas de control de calidad rigurosas para cumplir con los estándares farmacéuticos. Los detalles específicos sobre los métodos de producción industrial no están disponibles públicamente .
Análisis De Reacciones Químicas
Tipos de reacciones
OSI-930 se somete a varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones específicas, como la temperatura y el solvente, dependen de la reacción deseada .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Imatinib: Otro inhibidor de la tirosina quinasa utilizado para tratar la leucemia mieloide crónica y los tumores estromales gastrointestinales.
Erlotinib: Un inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico utilizado para tratar el cáncer de pulmón de células no pequeñas y el cáncer de páncreas
Singularidad
OSI-930 es único en su doble inhibición de c-Kit y VEGFR-2, lo que lo convierte en un potente inhibidor tanto de la proliferación de células cancerosas como de la angiogénesis. Este enfoque de doble objetivo lo distingue de otros inhibidores de la tirosina quinasa que solo pueden dirigirse a una sola vía .
Propiedades
IUPAC Name |
3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCROZDHDSNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993606 | |
| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |
| Record name | OSI-930 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
728033-96-3 | |
| Record name | OSI-930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSI-930 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

